

Application Notes and Protocols for SM-102 in Therapeutic mRNA Applications

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Compound of Interest

Compound Name: SM-102

Cat. No.: B3025710

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Introduction

SM-102 is a synthetic, ionizable amino lipid that has gained significant prominence in the field of nucleic acid delivery. It is a critical component of lipid nanoparticles (LNPs) used to encapsulate and deliver messenger RNA (mRNA) for therapeutic purposes, most notably in the Moderna COVID-19 vaccine.[1][2] At physiological pH, **SM-102** is nearly neutral, which minimizes interactions with anionic cell membranes. However, within the acidic environment of an endosome, it becomes protonated (positively charged). This charge switch is crucial for disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm, a process sometimes referred to as the 'proton sponge effect'.[2][3] Once in the cytoplasm, the mRNA can be translated into protein by the cellular machinery. This mechanism of action makes **SM-102** an effective vehicle for mRNA-based vaccines and therapeutics.

SM-102-based LNPs are self-assembling structures that protect the delicate mRNA from degradation by nucleases in the body and facilitate its entry into cells via receptor-mediated endocytosis.[1][4] The formulation typically includes helper lipids such as cholesterol, a phospholipid like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and a PEGylated lipid (e.g., DMG-PEG 2000) to stabilize the nanoparticle.[5][6]

These application notes provide detailed protocols for the formulation, characterization, and application of **SM-102**-based lipid nanoparticles for therapeutic mRNA delivery.

Data Presentation

Table 1: Physicochemical Properties of SM-102

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | [2] |
| CAS Number | 2089251-47-6 | [2] |
| Molecular Formula | C44H87NO5 | [1] |
| Molar Mass | 710.182 g·mol ⁻¹ | [1] |
| pKa | ~6.68 | [7] |
| Appearance | Colorless oily compound | [2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, DMF | [6][7] |

Table 2: Common SM-102 LNP Formulation Compositions

| Component | Molar Ratio (%) | Purpose | Reference |
|--------------|-----------------|--|-----------|
| SM-102 | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape | [5][6] |
| DSPC | 10 | Helper lipid for structural integrity | [5][6] |
| Cholesterol | 38.5 | Stabilizes the nanoparticle structure | [5][6] |
| DMG-PEG 2000 | 1.5 | PEGylated lipid to increase stability and circulation time | [5][6] |

Table 3: Characterization of SM-102 LNPs

| Parameter | Typical Value | Analytical Method | Reference |
|--|---------------|---|-----------|
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) | [8] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [8] |
| Zeta Potential | Near-neutral | Zeta Potential Measurement | [8] |
| mRNA Encapsulation Efficiency | > 95% | Fluorescence Spectroscopy (e.g., RiboGreen assay) | [8][9] |

Experimental Protocols

Protocol 1: Formulation of SM-102/mRNA Lipid Nanoparticles

This protocol describes the formulation of **SM-102** LNPs encapsulating mRNA using a microfluidic mixing technique.

Materials:

- **SM-102**
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA transcript in a low pH buffer (e.g., 25-100 mM citrate buffer, pH 4.0-5.0)[6][10]
- Ethanol (200 proof, anhydrous)

- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssemblr™)
- Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)
- Sterile, RNase-free consumables (tubes, pipette tips)

Procedure:

- Preparation of Lipid Stock Solutions:
 - Dissolve **SM-102**, DSPC, cholesterol, and DMG-PEG 2000 individually in absolute ethanol to a final concentration of 10 mg/mL.[\[6\]](#)[\[11\]](#)
 - Note: Cholesterol may require gentle warming (>37°C) to fully dissolve.[\[6\]](#)
- Preparation of the Lipid Mixture:
 - In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for **SM-102**:DSPC:Cholesterol:DMG-PEG 2000).[\[5\]](#)[\[6\]](#)
 - Vortex the solution to ensure it is homogeneous.[\[11\]](#)
- Preparation of the Aqueous mRNA Solution:
 - Dilute the mRNA stock in a citrate buffer (pH 4.0-5.0) to the desired concentration. The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter, with a ratio of approximately 6 often used.[\[12\]](#)
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid mixture (in ethanol) into the organic phase inlet and the mRNA solution (in aqueous buffer) into the aqueous phase inlet. A common volumetric ratio is 1:3 (organic:aqueous).[\[6\]](#)[\[10\]](#)

- Initiate the mixing process at a defined total flow rate (e.g., 1-5 mL/min).[12] The rapid mixing of the two phases leads to the self-assembly of the LNPs.
- Collect the resulting LNP dispersion from the outlet.
- Purification (Buffer Exchange):
 - To remove the ethanol and unencapsulated mRNA, perform dialysis against PBS (pH 7.4).
 - Transfer the LNP dispersion to a pre-hydrated dialysis cassette.
 - Dialyze against PBS at 4°C overnight, with at least two changes of the dialysis buffer.[6] [12]
- Sterilization and Storage:
 - Sterile filter the purified LNP solution through a 0.2 µm syringe filter.[6]
 - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of SM-102 LNPs

1. Size and Polydispersity Index (PDI) Measurement:

- Method: Dynamic Light Scattering (DLS).
- Procedure:
 - Dilute a small aliquot of the LNP formulation in PBS.
 - Measure the hydrodynamic diameter and PDI using a DLS instrument.
 - Acceptable values are typically a particle size of 80-120 nm and a PDI below 0.2.[8]

2. mRNA Encapsulation Efficiency:

- Method: Fluorescence spectroscopy using a nucleic acid-staining dye (e.g., RiboGreen).
- Procedure:

- Prepare two sets of LNP samples.
- To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. This will measure the total mRNA.
- The other set remains intact and will measure the amount of free (unencapsulated) mRNA.
- Add the RiboGreen reagent to both sets and measure the fluorescence intensity.
- Calculate the encapsulation efficiency (EE%) using the following formula: $EE\% = [(Total\ Fluorescence - Free\ mRNA\ Fluorescence) / Total\ Fluorescence] \times 100$

3. Lipid Composition Analysis:

- Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC/MS).[\[9\]](#)[\[13\]](#)
- Procedure:
 - Prepare lipid standards of known concentrations.
 - Disrupt the LNP samples to release the lipids.
 - Analyze the lipid composition and quantify each component by comparing the peak areas to the standard curves.

Protocol 3: In Vitro Transfection of Cells with SM-102/mRNA LNPs

Materials:

- Cultured cells (e.g., HEK293, HeLa)
- Complete cell culture medium
- **SM-102**/mRNA LNP formulation

- Multi-well cell culture plates
- Assay-specific reagents (e.g., luciferase assay substrate if using luciferase-encoding mRNA)

Procedure:

- Plate the cells in a multi-well plate and allow them to adhere overnight.
- On the day of transfection, replace the old medium with fresh, complete medium.
- Add the **SM-102**/mRNA LNP formulation directly to the cells at the desired final mRNA concentration (e.g., 0.25 - 2 µg/mL).[8]
- Incubate the cells for the desired period (e.g., 24-48 hours).[8]
- Assess the protein expression using an appropriate method (e.g., luciferase assay, Western blot, flow cytometry for fluorescent proteins).
- Cell viability can be assessed using assays such as MTT or trypan blue exclusion.

Protocol 4: In Vivo Administration of SM-102/mRNA LNPs in Mice

Materials:

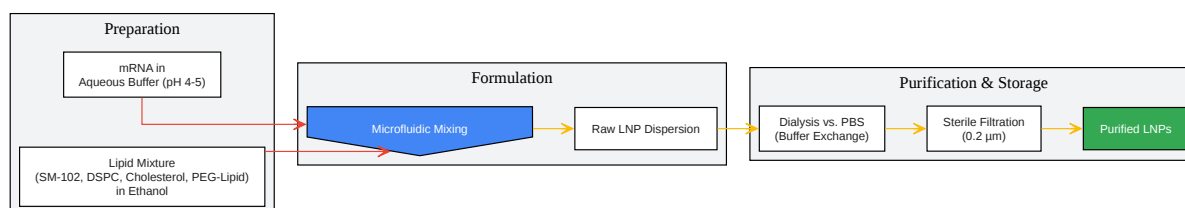
- Animal model (e.g., BALB/c or C57BL/6 mice)
- **SM-102**/mRNA LNP formulation
- Sterile syringes and needles
- In vivo imaging system (for reporter gene studies)
- Anesthesia

Procedure:

- Acclimatize the animals according to institutional guidelines.

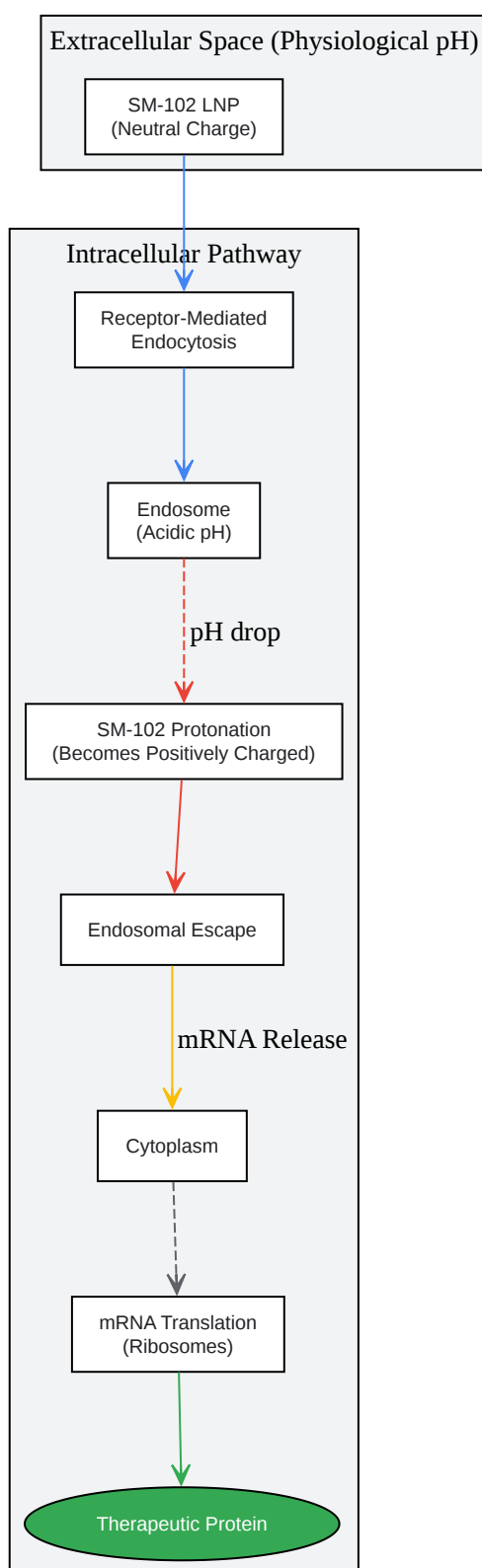
- Dilute the **SM-102**/mRNA LNP formulation in sterile PBS to the desired final concentration for injection. A typical dose for in vivo studies is 0.5 mg/kg of mRNA.[5][14]
- Administer the LNP formulation via the desired route (e.g., intramuscular or intravenous injection).
- At a predetermined time point (e.g., 6, 24, 48 hours post-injection), assess the in vivo protein expression.[15]
 - For reporter genes like luciferase, anesthetize the mice and perform in vivo bioluminescence imaging.[15]
 - Alternatively, euthanize the animals, harvest tissues of interest (e.g., muscle at the injection site, liver, spleen), and quantify protein expression or mRNA levels.
- For toxicology studies, collect blood for biochemical analysis and harvest organs for histopathological examination at specified time points after administration.[15]

Visualizations



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Caption: Workflow for **SM-102**/mRNA LNP Formulation.



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Caption: Cellular mRNA Delivery Pathway of **SM-102** LNPs.

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